

Thermal Stability and Decomposition of Methyltartronic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Methyltartronic acid*

Cat. No.: *B1607460*

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Abstract

Methyltartronic acid, also known as 2-hydroxy-2-methylpropanedioic acid, is a functionalized dicarboxylic acid with potential applications in chemical synthesis and pharmaceutical development. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring its safe handling, storage, and application in various processes, including drug formulation where thermal stresses are common. This technical guide provides a comprehensive overview of the current knowledge on the thermal properties of **methyltartronic acid**. While direct experimental thermogravimetric and calorimetric data are limited in publicly accessible literature, this guide consolidates available experimental data, discusses inferred decomposition pathways based on its chemical structure and the behavior of related compounds, and provides detailed experimental protocols for its analysis.

Thermal Stability

The thermal stability of an active pharmaceutical ingredient or intermediate is a crucial parameter affecting its shelf-life, formulation strategy, and manufacturing process design. For **methyltartronic acid**, the available data indicates moderate thermal stability.

Melting Point and Boiling Point

The melting point is a key indicator of a compound's stability. Experimental data indicates that **methyltartronic acid** melts at approximately 140-142°C.^[1] It is crucial to note that **methyltartronic acid** decomposes before reaching its theoretical boiling point, a common characteristic for many polyfunctional organic acids.^[2]

Table 1: Physical and Thermal Properties of **Methyltartronic Acid**

Property	Value	Source
IUPAC Name	2-Hydroxy-2-methylpropanedioic acid	[2]
CAS Number	595-48-2	[2]
Molecular Formula	C ₄ H ₆ O ₅	[2]
Molecular Weight	134.09 g/mol	
Melting Point (T _m)	140-142 °C	[1]
Calculated Boiling Point (T _e)	671.97 K (398.82 °C)	
Enthalpy of Fusion (ΔfusH°)	14.16 kJ/mol	

Note: The boiling point and enthalpy of fusion are calculated values and decomposition is observed to occur before boiling.

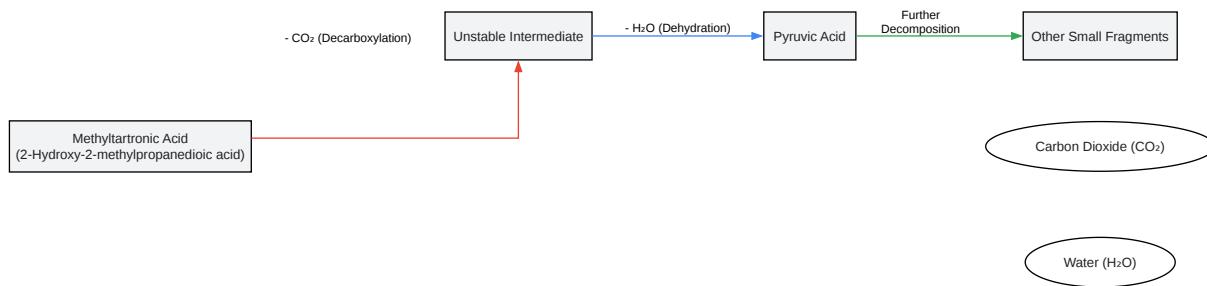
Thermal Decomposition

The thermal decomposition of **methyltartronic acid** is understood to proceed through the breakdown of its carboxylic acid functionalities and intramolecular dehydration.^[2] While specific, experimentally identified decomposition products are not extensively documented, the decomposition is expected to release carbon dioxide (CO₂) and water (H₂O), leading to the formation of smaller molecular fragments.^[2]

Hypothesized Decomposition Pathway

Based on the known decomposition mechanisms of related hydroxy dicarboxylic acids like tartaric acid, a plausible decomposition pathway for **methyltartronic acid** can be hypothesized. The presence of a tertiary alcohol and two carboxylic acid groups suggests that

upon heating, the molecule will likely undergo decarboxylation and dehydration. One of the carboxylic acid groups could be lost as CO_2 , followed by the elimination of a water molecule, potentially leading to the formation of pyruvic acid or other unsaturated keto acids.



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Figure 1: Hypothesized thermal decomposition pathway of **Methyltartronic Acid**.

Experimental Protocols

To obtain definitive data on the thermal stability and decomposition of **methyltartronic acid**, standardized thermal analysis techniques should be employed. The following sections detail the recommended experimental methodologies.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the mass of residual material.

Methodology:

- Instrument: A calibrated thermogravimetric analyzer.

- Sample Preparation: Accurately weigh 5-10 mg of finely ground **methyltartronic acid** into a ceramic or aluminum TGA pan.
- Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
- Heating Program:
 - Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
 - Heat the sample at a linear rate, typically 10°C/min, to a final temperature well above the expected decomposition range (e.g., 600°C).
- Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect thermal events such as decomposition.

Methodology:

- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of finely ground **methyltartronic acid** into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
- Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) at a constant flow rate.
- Heating Program:
 - Equilibrate the sample at a low temperature (e.g., 25°C).

- Heat the sample at a controlled linear rate (e.g., 5-10°C/min) to a temperature beyond the melting and initial decomposition region (e.g., 250°C).
- Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic transition. The enthalpy of fusion can be calculated by integrating the area of the melting peak. Exothermic events following the melt can indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific decomposition products, Py-GC-MS is the technique of choice. This method involves the thermal fragmentation of the sample in an inert atmosphere, followed by the separation and identification of the volatile products.

Methodology:

- Instrument: A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
- Sample Preparation: Place a small, accurately weighed amount of **methyltartronic acid** (typically in the microgram range) into a pyrolysis tube or cup.
- Pyrolysis: Heat the sample rapidly to a set temperature above its decomposition point (e.g., 450°C) in a helium atmosphere.
- GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to hold at a low temperature (e.g., 50°C) for a few minutes and then ramp up to a higher temperature (e.g., 300°C).
- MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library (e.g., NIST) for positive identification.

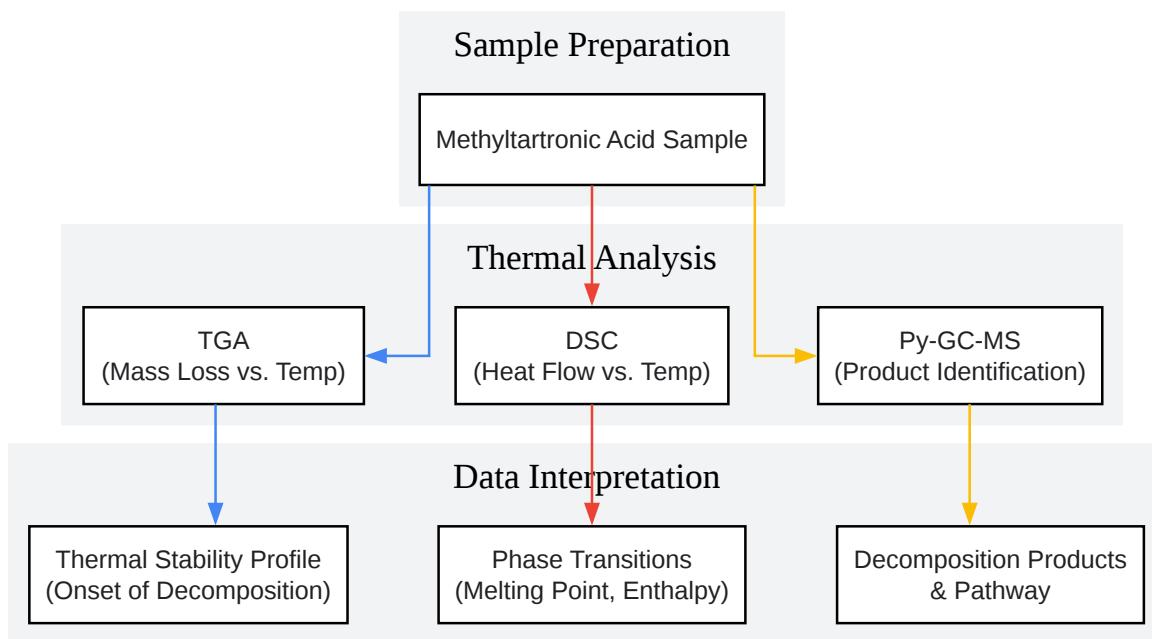
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Figure 2: General experimental workflow for thermal analysis of **Methyltartronic Acid**.

Conclusion and Recommendations

Methyltartronic acid exhibits moderate thermal stability, with an experimentally determined melting point of 140-142°C and decomposition occurring before its theoretical boiling point. The decomposition is expected to proceed via decarboxylation and dehydration, yielding carbon dioxide, water, and smaller organic fragments.

A significant gap in the current literature is the absence of specific TGA and DSC data for **methyltartronic acid**. It is strongly recommended that researchers working with this compound perform the thermal analyses detailed in this guide to establish a definitive thermal profile. This data is essential for developing robust and safe protocols for its use in pharmaceutical manufacturing and other applications where temperature control is critical. Understanding the precise onset of decomposition and the nature of the degradation products will ensure product quality, stability, and safety.

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References

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- To cite this document: BenchChem. [Thermal Stability and Decomposition of Methyltartronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1607460#thermal-stability-and-decomposition-of-methyltartronic-acid>

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